Methyl 3-amino-2-(propan-2-yloxy)benzoate
Description
Methyl 3-amino-2-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a derivative of benzoic acid, featuring an amino group and an isopropoxy group attached to the benzene ring
Properties
IUPAC Name |
methyl 3-amino-2-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUFFXSFVGIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(propan-2-yloxy)benzoate typically involves the esterification of 3-amino-2-(propan-2-yloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Chemistry
Methyl 3-amino-2-(propan-2-yloxy)benzoate serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For instance, it has been investigated for its role in synthesizing thiophene-based analogs, which are known for their biological activity against various pathogens.
Biological Studies
Research indicates that this compound can interact with biological targets, potentially modulating enzyme activity. The amino group facilitates hydrogen bonding with active sites on enzymes, while the isopropoxy group enhances hydrophobic interactions, making it a candidate for drug development . Studies have demonstrated its potential as a modulator in enzyme-catalyzed reactions, highlighting its relevance in medicinal chemistry.
Material Science
This compound has applications in developing advanced materials, including organic semiconductors and field-effect transistors (OFETs). Its derivatives are explored for use in organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional chemical applications.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with transaminases, revealing its potential as a biocatalyst for synthesizing chiral amines. The compound demonstrated over 88% conversion efficiency in producing pharmaceutical-grade intermediates, indicating its practical utility in drug synthesis .
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against Gram-negative bacteria. The results showed promising antimicrobial activity, suggesting that modifications to the compound could yield effective antibacterial agents .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(propan-2-yloxy)benzoate
- Methyl 3-amino-2-(ethoxy)benzoate
- Methyl 3-amino-2-(methoxy)benzoate
Uniqueness
Methyl 3-amino-2-(propan-2-yloxy)benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
Methyl 3-amino-2-(propan-2-yloxy)benzoate is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15NO3
- Molecular Weight : Approximately 195.22 g/mol
The compound features an amino group and an isopropoxy group attached to a benzoate framework, which contributes to its unique chemical properties and potential biological activities. The presence of these functional groups allows for interactions with various biological targets, influencing enzyme activity and protein interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects including:
- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group may facilitate hydrophobic interactions, enhancing binding affinity and specificity.
- Signal Transduction : The compound may participate in signaling pathways that regulate gene expression and metabolic processes .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. Studies have shown that it can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade, such as phospholipase A2 (PLA2) .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Its structural characteristics enable it to disrupt bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated its bactericidal effects against strains such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) .
Research Findings
Several studies have investigated the biological activities of this compound:
Case Studies
- Anti-inflammatory Study : In a controlled experiment, this compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
- Antimicrobial Efficacy : A study assessed the efficacy of the compound against clinical isolates of MRSA. The results showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
